molecular formula C9H11NOS B13597747 3-Methoxy-4-methylbenzothioamide

3-Methoxy-4-methylbenzothioamide

Cat. No.: B13597747
M. Wt: 181.26 g/mol
InChI Key: COHIFCJNCAJNLA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is a derivative of benzothioamide, featuring a methoxy group at the third position and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylbenzothioamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzothioamide. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylbenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Methoxy-4-methylbenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylbenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methylbenzoic acid
  • 3-Methoxy-4-methylbenzonitrile
  • Methyl 3-methoxy-4-methylbenzoate

Uniqueness

3-Methoxy-4-methylbenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-methoxy-4-methylbenzenecarbothioamide

InChI

InChI=1S/C9H11NOS/c1-6-3-4-7(9(10)12)5-8(6)11-2/h3-5H,1-2H3,(H2,10,12)

InChI Key

COHIFCJNCAJNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)OC

Origin of Product

United States

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